molecular formula C15H17N3O3S2 B2877325 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-yl)urea CAS No. 1203237-47-1

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-yl)urea

Cat. No.: B2877325
CAS No.: 1203237-47-1
M. Wt: 351.44
InChI Key: BFVDWEQIKNNQNT-UHFFFAOYSA-N
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Description

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-yl)urea is a synthetic small molecule with the molecular formula C16H19N3O3S2 and a molecular weight of 365.5 g/mol . This urea derivative is characterized by a unique structure incorporating a 1,1-dioxidoisothiazolidine moiety and a thiophene group. The 1,1-dioxidoisothiazolidinyl (also known as a cyclic sulfamidyl or isothiazolidinone dioxide) group is a notable feature in medicinal chemistry, often used to modulate the physicochemical properties and potency of compounds . Compounds with similar structural motifs, such as the fusion of heterocyclic groups like thiophene with urea linkers, are frequently investigated in drug discovery for their potential biological activities and their role as key intermediates in organic synthesis . While the specific biological targets and detailed mechanisms of action for this compound require further experimental investigation, its molecular architecture suggests it is a valuable chemical probe for research. Researchers may explore its potential in various biochemical and pharmacological assays. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-11-5-6-12(18-7-3-9-23(18,20)21)10-13(11)16-15(19)17-14-4-2-8-22-14/h2,4-6,8,10H,3,7,9H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVDWEQIKNNQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-yl)urea typically involves multiple steps:

    Formation of the Isothiazolidine Dioxide Ring: This step involves the reaction of a suitable precursor, such as a thioamide, with an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form the isothiazolidine dioxide ring.

    Substitution on the Phenyl Ring:

    Coupling with Thiophene: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

    Urea Formation: The final step involves the formation of the urea linkage by reacting the substituted phenyl isothiazolidine dioxide with an isocyanate derivative of thiophene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The isothiazolidine dioxide ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, organometallic reagents (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isothiazolidine dioxide ring and urea linkage could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : High-yield routes (e.g., 93% in ) demonstrate feasibility for scaling urea derivatives, though the target compound’s synthesis may require optimization for the isothiazolidine dioxide moiety.
  • Therapeutic Potential: The combination of sulfone and thiophene groups positions the target compound as a candidate for diseases requiring balanced solubility and target engagement, such as oncology or inflammation.

Biological Activity

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a dioxidoisothiazolidin moiety linked to a thiophenyl group through a urea bond. Its molecular formula is C18H20N2O4SC_{18}H_{20}N_2O_4S, with a molecular weight of approximately 366.44 g/mol. The synthesis typically involves multi-step organic reactions that include:

  • Formation of the dioxidoisothiazolidinyl group.
  • Amide coupling to introduce the thiophenyl moiety.
  • Final purification and characterization.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of thiourea and urea have shown efficacy against various cancer cell lines by inhibiting critical enzymes such as cyclin-dependent kinases (CDKs) .

Case Study:
A study demonstrated that certain urea derivatives inhibited CDK2, leading to reduced proliferation in cancer cells. The IC50 values for these compounds ranged from 0.004 μM to 16 μM, indicating potent activity against specific cancer types .

Antimicrobial Activity

Compounds containing the thiophenyl group have been associated with antimicrobial properties. The interaction between the compound and bacterial enzymes may disrupt essential cellular processes.

Table 1: Summary of Biological Activities

CompoundActivity TypeMechanismReference
This compoundAnticancerCDK inhibition
Similar Urea DerivativesAntimicrobialEnzyme inhibition
Thiourea CompoundsAntiviralTargeting viral replication

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with target proteins, influencing their functional states. This interaction is particularly relevant in the context of enzyme inhibition, where the compound may competitively inhibit active sites on enzymes involved in cell cycle regulation and microbial metabolism.

Comparative Analysis with Related Compounds

Comparative studies with structurally related compounds reveal that modifications in the substituents significantly affect biological activity. For example:

CompoundStructure FeaturesBiological Activity
Aryl ThioureasContains thiourea moietyAntiviral, Antimicrobial
Urea DerivativesUrea linkages with various substituentsAnticancer, Anti-inflammatory

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